molecular formula C19H15ClN4O4S2 B3399314 N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1040635-76-4

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B3399314
CAS No.: 1040635-76-4
M. Wt: 462.9 g/mol
InChI Key: KTAQAJHXFBCTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C19H15ClN4O4S2 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure of this compound incorporates a thiophene moiety, oxadiazole ring, and sulfonamide group, which are known to contribute to various pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN5O3S\text{C}_{17}\text{H}_{16}\text{ClN}_5\text{O}_3\text{S}

This structure includes:

  • A chloromethoxyphenyl group
  • A pyridinyl substituent
  • A thiophene core
  • A sulfonamide functional group

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

  • In vitro Studies :
    • Compounds with similar structures have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, one study reported IC50 values in the low micromolar range for certain oxadiazole derivatives .
    • Flow cytometry analyses indicated that these compounds can induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism that disrupts normal cell proliferation .
  • Molecular Mechanisms :
    • The activation of apoptotic pathways has been observed in related compounds, with increased levels of p53 and caspase-3 cleavage noted in treated cells . This suggests that the compound may promote apoptosis in cancer cells.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and disease states.

  • Selectivity and Potency :
    • Compounds similar to this compound have been evaluated for their inhibitory effects on human carbonic anhydrases (hCA I, II, IX, and XII). Some derivatives exhibited nanomolar potency against hCA IX, a target for cancer therapy .

Study 1: Antitumor Activity Profile

A recent investigation into oxadiazole derivatives revealed that specific modifications to the structure can enhance anticancer activity. For instance:

  • Compound A : Exhibited an IC50 of 0.65 µM against MCF-7 cells.
  • Compound B : Showed selective activity towards PANC-1 cells with an IC50 of 2.41 µM.

These results indicate that structural variations can lead to significant differences in biological activity .

Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition:

  • Compound X demonstrated an IC50 value of 89 pM against hCA IX.

This highlights the potential of thiophene-based sulfonamides as selective inhibitors for therapeutic applications in oncology .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BPANC-12.41Cell cycle arrest
Compound XhCA IX0.000089Enzyme inhibition

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-N-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O4S2/c1-24(13-3-4-15(27-2)14(20)11-13)30(25,26)16-7-10-29-17(16)19-22-18(23-28-19)12-5-8-21-9-6-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAQAJHXFBCTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 2
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Reactant of Route 6
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.